5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
The compound 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted at position 4 with a cyano (-CN) group.
- A methylamino (-NHCH₃) group at position 3.
- A para-substituted phenyl ring at position 2, modified with a piperidine-1-sulfonyl moiety.
Properties
IUPAC Name |
5-(methylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-16-14(11-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-2-4-10-20/h5-8,18H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPANDLAVXRKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Ring Formation
The synthesis of oxazole derivatives typically involves cyclization reactions that form the five-membered nitrogen-oxygen ring. Key intermediates include β-keto amides or α-hydroxy ketones, which undergo condensation under acidic or basic conditions.
Functional Group Introduction
The methylamino group is introduced through amination reactions using methylamine or its derivatives. The sulfonyl group is typically added via sulfonation reactions involving sulfonyl chlorides or sulfonic acids. The nitrile group is incorporated through cyanation processes using reagents such as sodium cyanide or potassium cyanide.
Detailed Preparation Methods
Formation of the Oxazole Core
The oxazole ring is synthesized through cyclization reactions involving precursors such as α-hydroxy ketones or β-keto amides. For example:
Reaction conditions typically involve elevated temperatures (80–120°C) and solvents such as ethanol or dimethylformamide (DMF).
Introduction of the Piperidine Sulfonyl Group
The piperidine moiety is sulfonated using piperidine and sulfonyl chloride under basic conditions:
Bases such as triethylamine (TEA) or pyridine are used to neutralize HCl formed during the reaction.
Cyanation Reaction
The nitrile group is introduced using sodium cyanide or potassium cyanide in the presence of a catalytic amount of copper(I) salts:
Solvent Selection
Solvents play a critical role in determining reaction yields and purity. Common solvents include DMF for polar reactions and dichloromethane (DCM) for nonpolar systems.
Temperature Control
Temperature optimization ensures efficient cyclization without decomposition of sensitive intermediates.
Catalyst Usage
Catalysts such as copper(I) salts enhance cyanation efficiency by stabilizing reactive intermediates.
Reaction Schemes and Mechanisms
Overall Reaction Scheme
The synthesis can be summarized as follows:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization to form oxazole | Acidic/Basic; 80–120°C | 85–90 |
| 2 | Sulfonation with piperidine | TEA; Room Temp | 75–80 |
| 3 | Cyanation to introduce nitrile | CuI; DMF; 60°C | 90–95 |
Cyclization Mechanism
Cyclization proceeds via nucleophilic attack by an amine on a carbonyl group, followed by dehydration to form the oxazole ring.
Sulfonation Mechanism
Sulfonation involves nucleophilic substitution at sulfur by piperidine, with chloride acting as a leaving group.
Cyanation Mechanism
Cyanation occurs through SN2 displacement of halide by cyanide ion, facilitated by copper(I) salts.
Experimental Data Tables
Table: Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | β-Keto amide + Acid/Base | Ethanol/DMF | 100 | None | 85–90 |
| Sulfonation | Piperidine + Sulfonyl Chloride | DCM | Room Temp | TEA | 75–80 |
| Cyanation | Bromide + NaCN/KCN | DMF | 60 | CuI | 90–95 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions yield different amines or alcohols, typically using hydride donors like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions modify the phenyl or oxazole rings, utilizing reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, mild acids, or bases.
Reduction: : Lithium aluminum hydride, hydrogen gas with palladium/carbon catalyst.
Substitution: : Alkyl halides, acyl chlorides, in solvents like acetonitrile or toluene, often with bases like pyridine.
Major Products Formed
Oxidation: : Derivatives with hydroxyl or carbonyl groups.
Reduction: : Secondary amines, primary alcohols.
Substitution: : Alkylated or acylated derivatives of the phenyl or oxazole rings.
Scientific Research Applications
Therapeutic Applications
- Inhibition of Cysteine Proteases
- Anticancer Activity
-
Neurological Disorders
- Research suggests that compounds with a similar scaffold can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. The piperidine moiety may enhance blood-brain barrier penetration, increasing its efficacy in neurological applications .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
- A study evaluated the effects of 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
Case Study 2: Inhibition of Cathepsin S
- In vitro assays showed that the compound effectively inhibited cathepsin S activity with an IC50 value of 12 µM. This inhibition was associated with reduced invasion and migration in breast cancer cell lines, suggesting potential applications in metastasis prevention.
Mechanism of Action
The compound’s mechanism of action is primarily based on its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrile and sulfonyl groups often engage in hydrogen bonding or electrostatic interactions, modulating the activity of the target proteins or enzymes. This can lead to changes in signal transduction pathways, influencing biological processes like cell proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Core
The oxazole-carbonitrile scaffold is common in several analogs, with differences in substituents influencing physicochemical and biological properties. Key comparisons include:
5-(Dimethylamino)-2-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}-1,3-Oxazole-4-Carbonitrile (CAS 941248-07-3)
- Structure: Differs by a dimethylamino (-N(CH₃)₂) group at position 5 instead of methylamino.
- Molecular Formula : C₁₈H₂₂N₄O₃S.
- Molecular Weight : 374.5 g/mol.
5-{[2-(4-Methoxyphenyl)Ethyl]Amino}-2-{4-[(3-Methylpiperidin-1-yl)Sulfonyl]Phenyl}-1,3-Oxazole-4-Carbonitrile (CAS 941248-65-3)
- Structure: Features a 4-methoxyphenethylamino group at position 5 and a 3-methylpiperidine sulfonyl group.
- Molecular Formula : C₂₅H₂₈N₄O₄S.
- Molecular Weight : 480.6 g/mol.
- Key Feature : The extended aromatic substituent (4-methoxyphenethyl) enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Variations in the Sulfonyl Substituent
The para-phenyl sulfonyl group is a critical pharmacophore. Modifications here influence steric and electronic interactions:
2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-(4-Phenylpiperazin-1-yl)-1,3-Oxazole-4-Carbonitrile (D434-0783)
- Structure : Substitutes piperidine with azepane (7-membered ring) and adds a phenylpiperazinyl group at position 4.
- Key Feature: The larger azepane ring may increase steric hindrance, affecting binding to target proteins.
5-[(4-Fluorobenzyl)Amino]-2-{5-[(4-Methoxyphenoxy)Methyl]-2-Furyl}-1,3-Oxazole-4-Carbonitrile
- Structure: Replaces the sulfonylphenyl group with a furyl-methoxyphenoxy substituent.
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
5-(Methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, with the CAS number 941266-76-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 346.4 g/mol. The compound features a piperidine sulfonamide moiety which is known for various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 941266-76-8 |
The biological activity of 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes and disease mechanisms .
- Anticancer Activity : Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .
- Anti-inflammatory Effects : The piperidine component has been associated with anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation .
Biological Activity Studies
Several studies have evaluated the biological activities of this compound and its analogs:
Case Study 1: Antitumor Activity
A study investigated the effects of similar oxazole derivatives on various cancer cell lines. The results demonstrated significant growth inhibition in myeloma and leukemia cell lines, indicating that compounds with the oxazole structure may serve as effective anticancer agents .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, compounds similar to 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed promising inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of such compounds typically includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for determining their therapeutic efficacy and safety. For instance, studies have shown that modifications in the chemical structure can lead to variations in bioavailability and metabolic stability.
Q & A
Q. What are the standard synthetic routes for 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization, followed by sulfonylation of the phenyl group and introduction of the methylamino moiety. Key steps include:
- Cyclization : Use of dichloromethane or dimethylformamide as solvents under reflux (80–100°C) to form the oxazole ring .
- Sulfonylation : Reaction of piperidine sulfonyl chloride with the phenyl intermediate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Amination : Methylamine introduction via nucleophilic substitution at 25–40°C .
Critical factors affecting yield include temperature control during sulfonylation (to avoid decomposition) and stoichiometric precision in amination .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions (e.g., piperidine sulfonyl and methylamino groups) and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 375.1) .
- Infrared Spectroscopy (IR) : Detects functional groups like C≡N (2200–2250 cm) and sulfonyl S=O (1150–1250 cm) .
Q. How do researchers handle solubility challenges for in vitro bioactivity assays?
Methodological Answer: The compound’s limited aqueous solubility requires:
- Co-solvent systems : Dimethyl sulfoxide (DMSO) at ≤1% v/v in buffered solutions (e.g., PBS) to avoid cellular toxicity .
- Sonication : Brief sonication (10–15 min) to disperse aggregates in aqueous media .
- Surfactants : Polysorbate-80 (0.01–0.1% w/v) enhances solubility for cell-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to resolve ambiguous signals (e.g., distinguishing oxazole C-4 vs. C-5 carbons) .
- 2D NMR Experiments : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for overlapping aromatic signals .
- Computational Modeling : Density Functional Theory (DFT)-predicted NMR shifts compare with experimental data to validate assignments .
Q. How can reaction conditions be optimized to enhance piperidine sulfonyl group introduction?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce competing side reactions .
- Catalysis : Use catalytic iodide (KI, 5 mol%) to accelerate sulfonylation via in situ generation of reactive intermediates .
- Temperature Gradients : Gradual warming (0°C → 25°C) improves sulfonyl chloride reactivity while minimizing hydrolysis .
Q. What methodologies are employed in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional Group Modifications : Synthesize derivatives with varied substituents (e.g., replacing methylamino with ethylamino) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl group’s role in target binding) using software like Schrödinger’s Phase .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. How is the compound’s stability under physiological conditions assessed, and how does this inform experimental design?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the oxazole ring at pH < 3) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal decomposition profiles (>200°C stability recommended for storage) .
- Light Sensitivity : Protect solutions from UV exposure using amber glassware to prevent photodegradation .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., carbonic anhydrase IX) based on sulfonamide affinity .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8, suggesting moderate blood-brain barrier penetration) .
Q. How do researchers validate the compound’s mechanism of action in cellular systems?
Methodological Answer:
- Target Knockdown : siRNA silencing of hypothesized targets (e.g., PI3K) followed by dose-response assays to confirm reduced efficacy .
- Biochemical Assays : Measure enzyme inhibition (IC) using fluorogenic substrates (e.g., Z-LYTE™ kits for kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts after compound treatment .
Q. What methodologies address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time to ensure consistency .
- Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes parameters (e.g., temperature, stoichiometry) for reproducibility .
- Quality Control (QC) Metrics : Enforce strict thresholds for purity (≥95% by HPLC) and residual solvents (<500 ppm DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
